molecular formula C18H21N3O4S B15005404 1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B15005404
M. Wt: 375.4 g/mol
InChI Key: DVZCKKQCYPFNPS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine typically involves the reaction of 2,3-dimethylaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dimethylaniline attacks the sulfonyl chloride, forming the sulfonamide intermediate. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like chlorine or bromine, can be used.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of 1-(2,3-dimethylphenyl)-4-(3-aminobenzenesulfonyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-4-(3-aminobenzenesulfonyl)piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(2,3-Dimethylphenyl)-4-(3-chlorobenzenesulfonyl)piperazine: Similar structure but with a chloro group instead of a nitro group.

    1-(2,3-Dimethylphenyl)-4-(3-methylbenzenesulfonyl)piperazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(2,3-Dimethylphenyl)-4-(3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 3-nitrobenzenesulfonyl groups, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-14-5-3-8-18(15(14)2)19-9-11-20(12-10-19)26(24,25)17-7-4-6-16(13-17)21(22)23/h3-8,13H,9-12H2,1-2H3

InChI Key

DVZCKKQCYPFNPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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